
9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene, also known as DAF-2, is a fluorescent probe used in scientific research to detect nitric oxide (NO) production in cells and tissues. It is a highly sensitive and specific indicator of NO, which plays a crucial role in many physiological and pathological processes.
Mecanismo De Acción
The mechanism of action of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene involves the reaction of NO with the fluorophore to form a highly fluorescent triazole derivative. The reaction is highly specific and sensitive, allowing for the detection of NO at low concentrations. The fluorescence intensity of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene is proportional to the amount of NO produced, making it a reliable indicator of NO production in cells and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene are related to its ability to detect NO production. By detecting NO, 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene can provide insights into the role of NO in various physiological and pathological processes. For example, 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene has been used to study the role of NO in cancer cell proliferation, neuronal signaling, and cardiovascular function. It has also been used to monitor the effects of drugs and other interventions on NO production in cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene in lab experiments include its high sensitivity and specificity for NO detection, its compatibility with various cell and tissue types, and its ease of use. However, there are also limitations to using 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene, such as its susceptibility to photobleaching, its potential for false positives due to the presence of other reactive nitrogen species, and its limited ability to detect NO in vivo.
Direcciones Futuras
There are several future directions for the use of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene in scientific research. One direction is to develop more sensitive and specific probes for NO detection. Another direction is to use 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene in combination with other probes and imaging techniques to gain a more comprehensive understanding of NO signaling in cells and tissues. Additionally, future research could focus on the development of new drugs and interventions that target NO signaling pathways for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene involves the condensation of 4-dimethylaminobenzaldehyde with 2-nitrofluorene in the presence of acetic acid. The resulting product is a yellow powder that is soluble in organic solvents and exhibits strong fluorescence when excited at 488 nm.
Aplicaciones Científicas De Investigación
9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene is widely used in scientific research to detect NO production in cells and tissues. NO is a signaling molecule that regulates various physiological processes such as vasodilation, neurotransmission, and immune response. It is also involved in the pathogenesis of many diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Therefore, the detection of NO production is crucial for understanding the role of NO in health and disease.
Propiedades
Número CAS |
18432-30-9 |
|---|---|
Fórmula molecular |
C22H18N2O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(Z)-(2-nitrofluoren-9-ylidene)methyl]aniline |
InChI |
InChI=1S/C22H18N2O2/c1-23(2)16-9-7-15(8-10-16)13-21-19-6-4-3-5-18(19)20-12-11-17(24(25)26)14-22(20)21/h3-14H,1-2H3/b21-13- |
Clave InChI |
XMNXSUPJEJGSMD-BKUYFWCQSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-] |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




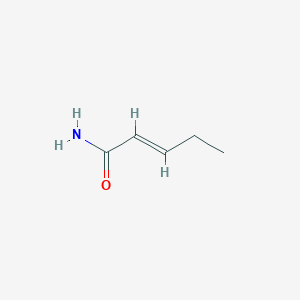
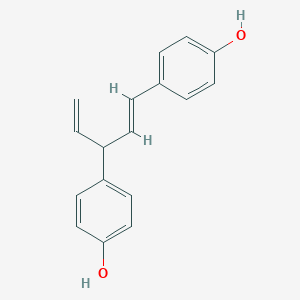
![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)

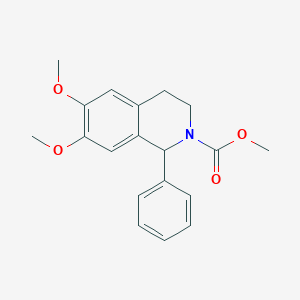

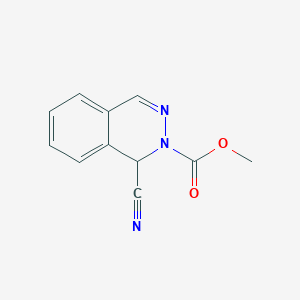
![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)
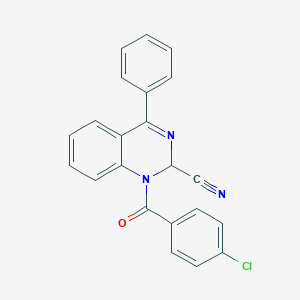

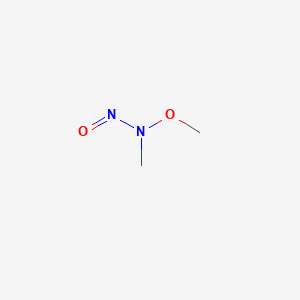
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B231842.png)
